molecular formula C24H21N3O2 B2514542 N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 932530-35-3

N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2514542
CAS No.: 932530-35-3
M. Wt: 383.451
InChI Key: NROHTDIDBVSBKI-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic acetamide derivative featuring a 1,2-dihydroquinazolin-2-one core. The quinazolinone ring is substituted with a phenyl group at position 4 and an acetamide side chain at position 1. The acetamide nitrogen is further substituted with a 4-methylbenzyl group. Its structural complexity necessitates advanced crystallographic tools like SHELX and ORTEP for precise characterization .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-17-11-13-18(14-12-17)15-25-22(28)16-27-21-10-6-5-9-20(21)23(26-24(27)29)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROHTDIDBVSBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the reaction of 2-aminobenzamide with benzaldehyde derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the quinazolinone core. The final step involves the acylation of the quinazolinone with an appropriate acylating agent to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The following table summarizes key structural features of the target compound and its analogues:

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Functional Groups
Target Compound: N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide 1,2-Dihydroquinazolinone Phenyl (C4), 4-methylbenzyl-acetamide (C1) ~403.9* Amide, quinazolinone, benzyl, methyl
N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide Phthalazinone Phenyl (C4), 4-chlorobenzyl-acetamide (C2) 403.90 Amide, phthalazinone, chlorobenzyl
N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide 1,2-Dihydroquinazolinone Phenyl (C3), acetamide-linked phenyl (C2) ~349.4* Amide, quinazolinone, biphenyl
2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide 1,2,4-Triazolone Cyclopropyl (C4), sulfanyl bridge, 2,4-dichlorophenyl-acetamide 350.76 Amide, triazolone, sulfanyl, dichlorophenyl
2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide Oxadiazolidinone 4-chlorophenyl (C4), methyl (C2), 5-methylisoxazole-acetamide 350.76 Amide, oxadiazolidinone, chlorophenyl, isoxazole

*Note: Molecular weight for the target compound is estimated based on structural similarity to .

Key Observations:

Core Heterocycle Differences: The target compound and share the quinazolinone core, whereas uses phthalazinone, and employ triazolone and oxadiazolidinone, respectively. Quinazolinones are associated with kinase inhibition, while phthalazinones are explored for antimicrobial activity .

Substituent Impact :

  • The 4-methylbenzyl group in the target compound vs. 4-chlorobenzyl in affects lipophilicity and steric bulk, influencing bioavailability.
  • The sulfanyl bridge in and isoxazole in introduce polarity and hydrogen-bonding capabilities, which may modulate solubility and target affinity.

Crystallographic and Physicochemical Properties

  • Target Compound: Likely exhibits intramolecular hydrogen bonding (N–H⋯O) and π–π stacking due to the aromatic quinazolinone and benzyl groups, as seen in structurally related acetamides .
  • N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide : The chloro substituent may enhance crystallinity compared to the methyl group in the target compound, as halogen atoms often facilitate tighter packing.
  • N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide : The biphenyl system could lead to extended π–π interactions, increasing melting point and thermal stability.

Biological Activity

N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, encompassing its anticancer, antimicrobial, and anti-inflammatory properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N2O2\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_2

1. Anticancer Activity

Quinazoline derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • A study demonstrated that quinazoline derivatives possess potent activity against multiple tumor cell lines, including A549 (lung cancer) and K562 (chronic myeloid leukemia) cells .
  • The presence of specific substituents on the quinazoline ring enhances the anticancer efficacy by inhibiting key signaling pathways involved in tumor growth.

Table 1: Anticancer Efficacy of Quinazoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA5495.0EGFR inhibition
Compound BK5623.5PDGF receptor antagonism
N-[4-methylphenyl)methyl]-2-(2-oxo-4-phenyl...)A549TBDTBD

2. Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored, with various studies highlighting their effectiveness against bacterial and fungal pathogens.

Research Insights:

  • Quinazoline compounds have shown promising results against Gram-positive and Gram-negative bacteria, as well as fungi. For instance, derivatives similar to N-[(4-methylphenyl)methyl]-2-(2-oxo-4-phenyl...) exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

CompoundMicroorganism TestedZone of Inhibition (mm)
Compound CStaphylococcus aureus15
Compound DEscherichia coli12
N-[4-methylphenyl)methyl]-2-(2-oxo-4-phenyl...)TBD

3. Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, quinazoline derivatives have been investigated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Study Outcomes:

  • Certain quinazoline derivatives were found to reduce TNF-alpha production in vitro, suggesting a potential role in managing inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

  • Case Study 1: A clinical trial involving a novel quinazoline derivative demonstrated significant tumor regression in patients with advanced lung cancer.
  • Case Study 2: In vitro studies showed that a related compound effectively inhibited bacterial growth in resistant strains of Staphylococcus aureus.

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